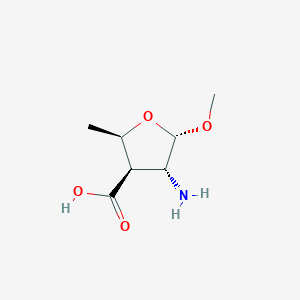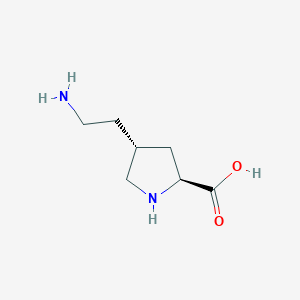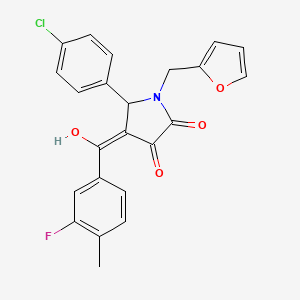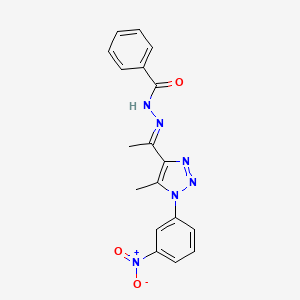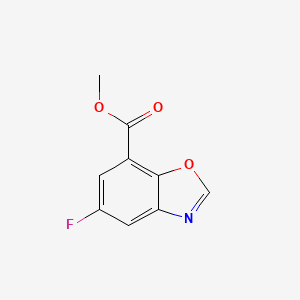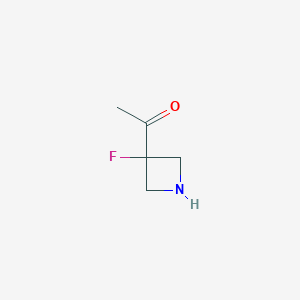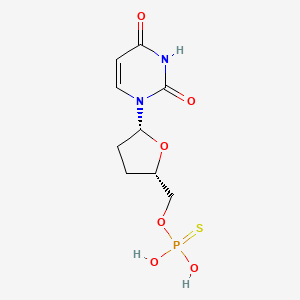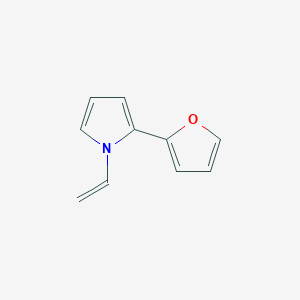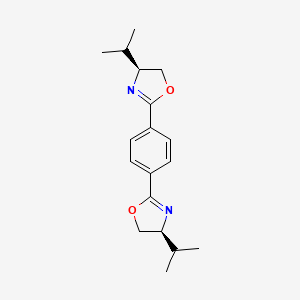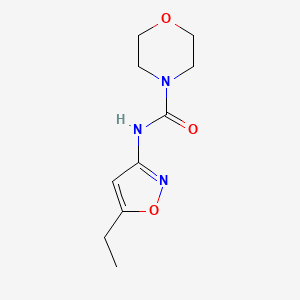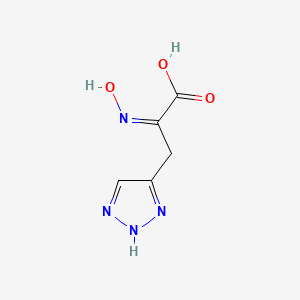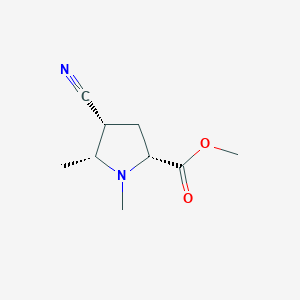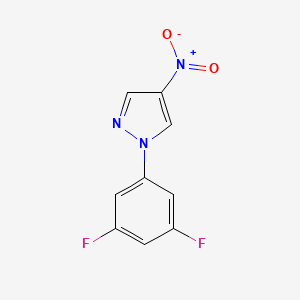
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms and a nitro group in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and 4-nitroacetophenone.
Cyclization Reaction: The key step involves the cyclization of 3,5-difluoroaniline with 4-nitroacetophenone under acidic conditions to form the pyrazole ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 1-(3,5-Difluorophenyl)-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3, leading to cell death . The presence of the nitro group and fluorine atoms enhances its binding affinity to the target proteins.
Comparaison Avec Des Composés Similaires
- 1-(2,5-Difluorophenyl)-4-nitro-1H-pyrazole
- 1-(3,4-Difluorophenyl)-4-nitro-1H-pyrazole
Uniqueness: 1-(3,5-Difluorophenyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the fluorine atoms and the nitro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
646037-38-9 |
|---|---|
Formule moléculaire |
C9H5F2N3O2 |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
1-(3,5-difluorophenyl)-4-nitropyrazole |
InChI |
InChI=1S/C9H5F2N3O2/c10-6-1-7(11)3-8(2-6)13-5-9(4-12-13)14(15)16/h1-5H |
Clé InChI |
KMBCJIVFGFZXHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)N2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


